methyl 4,6-O-benzylidenehexopyranoside
Overview
Description
Methyl 4,6-O-benzylidenehexopyranoside is used as a chiral building block and an important intermediate in the preparation of different sugars . It is also used as an intermediate in chemical and pharmaceutical research and reagent .
Synthesis Analysis
Regioselective benzoylation of methyl 4,6-O-benzylidene-α-D-glucopyranoside using direct acylation method furnished the methyl 4,6-O-benzylidene-2-O-(4-t-butylbenzoyl)- α-D-glucopyranoside in an excellent yield . This derivative was further transformed to a series of 3-O-acyl derivatives for antimicrobial screening studies .Molecular Structure Analysis
The molecular formula of this compound is C14H18O6 . Its average mass is 282.289 Da and its monoisotopic mass is 282.110352 Da .Physical and Chemical Properties Analysis
This compound has a density of 1.4±0.1 g/cm3, a boiling point of 473.0±45.0 °C at 760 mmHg, and a flash point of 239.8±28.7 °C . It has 6 H bond acceptors, 2 H bond donors, and 2 freely rotating bonds . Its polar surface area is 77 Å2 .Safety and Hazards
When handling methyl 4,6-O-benzylidenehexopyranoside, personal protective equipment/face protection should be worn . Adequate ventilation should be ensured, and contact with skin, eyes, or clothing should be avoided . Ingestion and inhalation should be avoided, and dust formation should be prevented .
Properties
IUPAC Name |
6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O6/c1-17-14-11(16)10(15)12-9(19-14)7-18-13(20-12)8-5-3-2-4-6-8/h2-6,9-16H,7H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVSWDMJYIDBTMV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(C(C2C(O1)COC(O2)C3=CC=CC=C3)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White powder; [Alfa Aesar MSDS] | |
Record name | Methyl 4,6-O-benzylidene-alpha-D-glucopyranoside | |
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CAS No. |
3162-96-7, 4148-58-7, 5328-47-2, 4288-93-1 | |
Record name | Methyl 4,6-O-benzylidene-alpha-D-glucopyranoside | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003162967 | |
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Record name | NSC34712 | |
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Record name | NSC1681 | |
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Record name | Methyl 4,6-O-benzylidene-α-D-glucopyranoside | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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